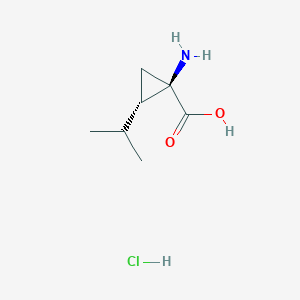![molecular formula C25H15Cl2F4NO4S B2956293 2-[3-(Benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine CAS No. 306979-59-9](/img/structure/B2956293.png)
2-[3-(Benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonyl group might undergo substitution reactions, while the halogens might participate in elimination or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of aromatic rings and halogens might increase its stability and density .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution reactions are fundamental in synthetic chemistry, enabling the modification of aromatic compounds for various applications, including the development of new materials and pharmaceuticals. The study by Pietra and Vitali (1972) discusses the mechanism of nucleophilic aromatic substitution reactions, providing insights into how compounds like 2-[3-(Benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine might undergo transformations under specific conditions (Pietra & Vitali, 1972).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, as discussed by Liu et al. (2022), highlights the environmental implications of aromatic compounds. This study emphasizes the need for understanding the atmospheric behavior of complex aromatic molecules, which can be applied to assess the environmental footprint of compounds like this compound (Liu et al., 2022).
Applications in Material Science
The role of aromatic compounds in the development of optoelectronic materials is significant, as described by Lipunova et al. (2018). Their review on the use of functionalized quinazolines and pyrimidines in creating novel optoelectronic materials sheds light on the potential of structurally complex aromatics, including this compound, in advancing technology and material sciences (Lipunova et al., 2018).
Environmental and Health Implications
Research on the occurrence, fate, and behavior of parabens in aquatic environments by Haman et al. (2015) provides an example of how studies on environmental contaminants can inform the safe use and disposal of synthetic chemicals. Understanding the environmental persistence and bioaccumulation potential of chemicals like this compound is crucial for mitigating their impact on ecosystems and human health (Haman et al., 2015).
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2F4NO4S/c26-19-7-4-8-21(28)18(19)14-35-22-10-9-16(12-23(22)37(33,34)17-5-2-1-3-6-17)36-24-20(27)11-15(13-32-24)25(29,30)31/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFJAWNRXWNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)
![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956215.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)
![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)




![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)
![N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956229.png)

![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)

